Patuletin
Description
Significance of Patuletin within Flavonoid Research
The significance of this compound in flavonoid research stems from its occurrence in various plants, some of which have been traditionally used for medicinal purposes. nih.govresearchgate.net As a flavonoid, this compound is studied for its potential roles in modulating biological pathways, often linked to its antioxidant and anti-inflammatory properties. biosynth.comontosight.ainih.govresearchgate.netconnectjournals.com Research into this compound contributes to the broader understanding of how structural variations in flavonoids influence their biological functions and potential applications. ontosight.aimdpi.com Studies comparing this compound to other flavonoids like quercetin (B1663063) highlight the impact of specific substitutions, such as the methoxy (B1213986) group at the C6 position, on their activities. mdpi.com
Historical Context of this compound Isolation and Scholarly Investigations
This compound was first isolated in 1941 by Rao and Seshadri from the petals of Tagetes patula, commonly known as French marigold. researchgate.netpeerj.commdpi.com This initial isolation marked the beginning of scholarly investigations into its chemical structure and properties. Over time, this compound has been identified in other plant species, including those from the genus Eriocaulon and Ipomopsis aggregata. wikipedia.org The isolation typically involves extraction from plant materials followed by chromatographic separation techniques to obtain the pure compound. ontosight.ai Early studies focused on its identification and presence in different plant sources, laying the groundwork for later research into its biological activities. wikipedia.orgresearchgate.netpeerj.commdpi.com
Detailed research findings on this compound have explored various aspects, including its potential biological activities. Available scientific literature indicates that this compound exhibits a range of activities such as anti-inflammatory, antioxidant, cytotoxic, genotoxic, hepatoprotective, antiproliferative, antiplatelet, and antinociceptive effects. nih.govresearchgate.net Its potential has also been investigated in the context of specific conditions, including breast cancer, rheumatoid arthritis, and against certain microorganisms. nih.govresearchgate.net
Recent studies have utilized computational approaches alongside in vitro experiments to investigate this compound's potential. For example, research has explored its anti-virulence potential against Pseudomonas aeruginosa and Staphylococcus aureus, demonstrating effects on biofilm formation, pyocyanin (B1662382) production, and proteolytic activity. peerj.comnih.gov Computational studies, such as molecular docking and dynamics simulations, have provided insights into the binding interactions of this compound with specific proteins, like LasR in P. aeruginosa and CrtM in S. aureus. peerj.comnih.govresearchgate.net Furthermore, computational studies have investigated this compound's potential against SARS-CoV-2, exploring its interaction with proteins like RNA-dependent RNA polymerase (RdRp). mdpi.comnih.govresearchgate.net
The following table summarizes some key chemical properties and identifiers for this compound:
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₂O₈ | PubChem nih.gov |
| Molecular Weight | 332.26 g/mol | Biosynth biosynth.com |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-methoxychromen-4-one | PubChem nih.gov |
| CAS Number | 519-96-0 | PubChem nih.gov |
| PubChem CID | 5281678 | PubChem nih.gov |
| ChemBL ID | CHEMBL465155 | PubChem nih.gov |
| UNII | 9BNM33N01N | PubChem nih.gov |
| logP (predicted) | 1.82 (ALOGPS), 2 (ChemAxon) | HMDB hmdb.ca |
| Water Solubility | 0.25 g/L (ALOGPS) | HMDB hmdb.ca |
Research findings have also detailed the antiproliferative activity of this compound against certain cancer cell lines. Studies have shown dose-dependent inhibition of proliferation in cell lines such as CaSki, MDA-MB-231, and SK-Lu-1. mdpi.commedchemexpress.com
| Cell Line | IC₅₀ (µg/mL) | Source |
| CaSki | 37 | MedchemExpress medchemexpress.com, MDPI mdpi.com |
| MDA-MB-231 | 86 | MedchemExpress medchemexpress.com, MDPI mdpi.com |
| SK-Lu-1 | 18 | MedchemExpress medchemexpress.com, MDPI mdpi.com |
Further research continues to explore the diverse biological activities and underlying mechanisms of this compound, highlighting its importance in the scientific investigation of natural compounds. nih.govresearchgate.netconnectjournals.com
Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O8/c1-23-16-9(19)5-10-11(13(16)21)12(20)14(22)15(24-10)6-2-3-7(17)8(18)4-6/h2-5,17-19,21-22H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIFIYIEXODVTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199864 | |
| Record name | Patuletin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Patuletin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030802 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
519-96-0 | |
| Record name | Patuletin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=519-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Patuletin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Patuletin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-methoxy-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.529 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PATULETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BNM33N01N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Patuletin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030802 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
262 - 264 °C | |
| Record name | Patuletin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030802 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Botanical Distribution of Patuletin
Identification of Patuletin in Plant Species and Genera
This compound was first isolated from Tagetes patula (French marigold) in 1941. nih.govnih.govresearchgate.net Since this initial discovery, it has been identified in several other plant species. Notable genera and species where this compound has been found include:
Tagetes species, such as Tagetes patula, Tagetes minuta, Tagetes dianthiflora, Tagetes rupestris, and Tagetes zypaquinensis. wikidata.orgrjptonline.org
Eriocaulon species. wikipedia.orgnih.govnih.govresearchgate.net
Urtica urens. nih.govnih.govresearchgate.net
Prosopis cineraria (formerly Prosopis spicigera). nih.govwikidata.org
Artemisia annua. nih.gov
Arnica species, including Arnica montana, Arnica latifolia, and Arnica chamissonis. nih.govwikidata.org
Inula britannica. wikidata.org
Centella asiatica. wikidata.org
Ageratina havanensis. wikidata.org
Brickellia cylindracea. wikidata.org
Deinandra species, such as Deinandra fasciculata, Deinandra lobbii, Deinandra pentactis, Deinandra arida, and Deinandra corymbosa. wikidata.org
Microliabum species, including Microliabum polymnioides and Microliabum candidum. wikidata.org
Boopis graminea. wikidata.org
Calycera species, such as Calycera crassifolia, Calycera eryngioides, Calycera herbacea, Calycera leucanthema, and Calycera sympaganthera. wikidata.org
Nastanthus spathulatus. wikidata.org
Verbascum lychnitis. wikidata.org
Anthemis cotula. wikidata.org
Ipomopsis aggregata. wikipedia.org
Echinacea angustifolia. wikipedia.org
Kalanchoe brasiliensis. wikipedia.org
Spinacia oleracea (Spinach). nih.govresearchgate.net
Atriplex littoralis and Atriplex tatarica. researchgate.net
The identification of this compound in these plants is typically achieved through spectroscopic analysis, including UV, ¹H-NMR, ¹³C-NMR spectroscopy, and mass spectrometry (MS), often coupled with chromatographic techniques like HPLC and HPCCC. mdpi.comresearchgate.netrjptonline.orgbiocrick.comnih.gov
Distribution Patterns of this compound and its Glycosides Across Botanical Families
This compound and its glycosides exhibit varying distribution patterns across botanical families. While this compound itself is an aglycone (the flavonoid structure without attached sugars), it frequently occurs in plants in glycosylated forms, where sugar molecules are attached to the flavonoid backbone. nih.govksu.edu.sa Glycosylation can affect the solubility, distribution, and metabolism of flavonoids in plants. nih.gov
Some families, like Asteraceae (which includes Tagetes, Arnica, Inula, Ageratina, Brickellia, Deinandra, Microliabum, Anthemis, and Flaveria), appear to be particularly rich in this compound and related compounds. mdpi.comwikidata.orgnih.govresearchgate.netbotanicohub.com The presence of this compound glycosides has been noted in families such as Polemoniaceae (Ipomopsis), Asteraceae (Echinacea), and Crassulaceae (Kalanchoe). wikipedia.org this compound glycosides, specifically this compound-7-diglucoside, have been isolated from the Anthemis genus, also within the Asteraceae family. ontosight.ai Spinach leaves (family Amaranthaceae) are reported to contain this compound glycosides. nih.gov The presence of this compound and its glycosides in Atriplex species places its occurrence in the Amaranthaceae family as well. researchgate.net
Research indicates that the distribution of certain flavonoid types, including those with 6-oxygenation like this compound and quercetagetin (B192229), can be linked to evolutionary patterns within families. For instance, in Eriocaulaceae, 6-oxygenated flavonoids are more frequent in supposedly more primitive groups. scielo.brscielo.br
Data on the quantitative distribution of this compound can vary between species and even within different parts of the same plant. For example, studies on Tagetes patula flowers have quantified this compound and its glycoside patulitrin (this compound 7-O-β-D-glucopyranoside), finding patulitrin to be the dominant flavonoid in the flowers, with concentrations ranging from 5.11% to 5.64%. rjptonline.orgbiocrick.com
Interactive Table: Selected Plant Sources of this compound and its Glycosides
| Plant Species | Botanical Family | Compound(s) Found | Reference |
| Tagetes patula | Asteraceae | This compound, Patulitrin | nih.govnih.govrjptonline.orgbiocrick.com |
| Eriocaulon sp. | Eriocaulaceae | This compound | wikipedia.orgnih.govnih.gov |
| Urtica urens | Urticaceae | This compound | nih.govnih.govresearchgate.net |
| Ipomopsis aggregata | Polemoniaceae | This compound glycosides | wikipedia.org |
| Echinacea angustifolia | Asteraceae | This compound-3-O-rutinoside | wikipedia.org |
| Kalanchoe brasiliensis | Crassulaceae | This compound acetylrhamnosides | wikipedia.org |
| Anthemis genus | Asteraceae | This compound-7-diglucoside | ontosight.ai |
| Spinacia oleracea | Amaranthaceae | This compound glycosides | nih.govresearchgate.net |
| Atriplex littoralis | Amaranthaceae | Acylated this compound-diglycoside, this compound 3-O-β-D-glucopyranoside | researchgate.net |
| Atriplex tatarica | Amaranthaceae | This compound 3-O-β-D-apiofuranosyl-(1‴→2″)-β-D-glucopyranoside, this compound 3-O-5‴-O-feruloyl-β-D-apiofuranosyl-(1‴→2″)-β-D-glucopyranoside | researchgate.net |
Chemo-taxonomic Significance of this compound as a Plant Marker
Chemotaxonomy utilizes the distribution and profiles of chemical compounds within plants as a tool for classification and understanding evolutionary relationships. mdpi.com this compound has been recognized for its chemo-taxonomic significance, particularly within the Tagetes genus and the Asteraceae family. nih.govresearchgate.net
The presence or absence of specific flavonoids, including this compound and its derivatives, can serve as markers to differentiate between species or groups of plants. mdpi.com For instance, this compound was employed as a chemotaxonomic marker for Tagetes patula. nih.govresearchgate.net The distinct flavonoid profiles, including the presence of this compound, in genera like Tagetes and Croton are considered representative of their chemotaxonomy. researchgate.net
While macromolecules like proteins and nucleic acids are widely used in molecular systematics, secondary metabolites like flavonoids offer advantages such as universal occurrence in vascular plants, chemical stability, and relatively rapid isolation and identification methods, making them valuable in chemotaxonomic studies. scielo.brscielo.br The distribution of 6-oxygenated flavonoids like this compound in Eriocaulaceae has provided insights into the evolutionary development within this family. scielo.brscielo.br Studies comparing metabolite profiles across different plant families have shown that the presence and levels of compounds like this compound can contribute to the grouping and separation patterns observed through multivariate statistical analysis, further supporting their role as chemotaxonomic markers. mdpi.com
Biosynthesis and Metabolic Pathways of Patuletin
Enzymatic Pathways and Key Enzymatic Intermediates in Patuletin Biosynthesis
The formation of this compound from precursor molecules involves key enzymatic steps. This compound features a 6-methoxy group on the A ring compared to quercetin (B1663063). nih.gov The enzymes responsible for flavone (B191248) 6-hydroxylation and subsequent methylation play a critical role in its synthesis. nih.gov
Flavone Hydroxylation Mechanisms (e.g., Flavone 6-Hydroxylase (F6H) Activity, CYP450 Oxidases)
Flavone hydroxylation is a crucial step in introducing hydroxyl groups onto the flavonoid backbone. Flavone 6-hydroxylase (F6H) activity is specifically involved in the hydroxylation at the C6 position of the flavone A ring. nih.gov Studies have identified cytochrome P450 oxidases as enzymes possessing F6H activity. nih.gov For instance, in Echinacea angustifolia, two CYP450 oxidases, EaF6H1 and EaF6H2, belonging to the CYP706X and CYP82D subfamilies, respectively, have been identified as having F6H activity essential for this compound biosynthesis. nih.govx-mol.net These enzymes catalyze the introduction of a hydroxyl group at the C6 position, which is a prerequisite for the subsequent methylation step.
O-Methylation Processes (e.g., CCoAOMTs)
Following hydroxylation, O-methylation, catalyzed by O-methyltransferases (OMTs), introduces methyl groups to specific hydroxyl positions on the flavonoid structure. maxapress.comresearchgate.net This process is crucial for the formation of the 6-methoxy group in this compound. nih.gov Caffeoyl coenzyme A O-methyltransferases (CCoAOMTs) are a type of OMT involved in methylation processes in plants. maxapress.comoup.comresearchgate.net In Echinacea angustifolia, two CCoAOMTs, EaCCoAOMT1 and EaCCoAOMT2, have been shown to mediate the 6-O-methylation step in this compound biosynthesis. nih.govx-mol.net Plant OMTs, including CCoAOMTs, utilize S-adenosyl-L-methionine (SAM) as the methyl group donor. maxapress.comresearchgate.net While CCoAOMTs are known for their role in lignin (B12514952) biosynthesis, some CCoAOMT-like enzymes, also referred to as phenylpropanoid and flavonoid O-methyltransferases (PFOMTs), exhibit substrate preferences for flavonoids, including flavonols. nih.gov
Genetic Regulation of this compound Biosynthesis
The biosynthesis of secondary metabolites like this compound is under genetic control. Gene regulatory networks govern the expression levels of the enzymes involved in the biosynthetic pathway. wikipedia.org Environmental factors can also influence this compound production by affecting the expression of related genes. nih.gov Studies on the biosynthesis of related mycotoxins in fungi have shown that environmental factors like carbon and nitrogen sources and ambient pH can significantly impact production, primarily by regulating the transcription of biosynthetic genes. nih.gov While specific details on the genetic regulation of this compound biosynthesis in plants are still being elucidated, research in Echinacea angustifolia has involved screening F6H and OMT-encoding genes through phylogenetic analysis, indicating a genetic basis for enzyme identification and potentially regulation. nih.gov
Heterologous Biosynthesis and Metabolic Engineering Approaches for this compound Production
Heterologous biosynthesis and metabolic engineering offer strategies for producing valuable plant compounds like this compound in alternative host organisms. This involves introducing and expressing the genes encoding the necessary biosynthetic enzymes in a suitable microbial or plant system. nih.gov For example, this compound biosynthesis has been successfully reconstructed in Nicotiana benthamiana leaves using identified genes from Echinacea angustifolia. nih.govx-mol.net This demonstrates the feasibility of producing this compound outside its native plant source. Engineered microbial hosts, such as Saccharomyces cerevisiae, have also been explored for flavonoid production through metabolic engineering. While the search results specifically mention Saccharomyces cerevisiae modified with flavonoid 6-O-methyltransferase (F6OMT) for producing a compound via quercetin feeding, this highlights the potential of such systems for this compound production if the specific enzymes are introduced.
Precursor-Directed Biosynthesis Strategies (e.g., Quercetin Feeding)
Precursor-directed biosynthesis involves supplying the host organism or plant system with a metabolic precursor that can be directly channeled into the desired compound's biosynthetic pathway. Quercetin is structurally similar to this compound, differing primarily by the methoxy (B1213986) group at the C6 position. nih.gov Given this structural relationship, quercetin can serve as a potential precursor for this compound biosynthesis, requiring hydroxylation at C6 and subsequent methylation. Research on heterologous biosynthesis of O-methylated flavonoids has utilized precursor feeding. For instance, Saccharomyces cerevisiae strains have been shown to produce O-methylated compounds via fed-batch fermentation with quercetin feeding. This suggests that providing quercetin to a system expressing the necessary F6H and OMT enzymes could enhance this compound production.
Metabolic Alterations in Cellular Systems Influenced by this compound Exposure
This compound can influence metabolic processes within cellular systems. Studies investigating the effects of this compound on cellular systems have observed metabolic alterations. For example, this compound has been shown to inhibit fatty acid synthase (FASN) activity and downregulate its expression in certain cancer cell lines. spandidos-publications.com This inhibition leads to a decrease in intracellular fatty acid levels and an accumulation of malonyl-CoA, which can trigger cell death. spandidos-publications.com This demonstrates that this compound exposure can directly impact lipid metabolism pathways within cells. Furthermore, this compound has been observed to influence antioxidant defense systems, such as increasing the activity of glutathione (B108866) peroxidase (GPx) and superoxide (B77818) dismutase (SOD) in certain contexts, indicating an interaction with cellular redox metabolism. tandfonline.comtandfonline.com
Data Tables
Table 1: Identified Enzymes in this compound Biosynthesis in Echinacea angustifolia
| Enzyme Name | Enzyme Type | Subfamily/Type | Proposed Role in this compound Biosynthesis | Source Organism |
| EaF6H1 | CYP450 Oxidase | CYP706X | Flavone 6-Hydroxylation | Echinacea angustifolia nih.gov |
| EaF6H2 | CYP450 Oxidase | CYP82D | Flavone 6-Hydroxylation | Echinacea angustifolia nih.gov |
| EaCCoAOMT1 | CCoAOMT | CCoAOMT | 6-O-Methylation | Echinacea angustifolia nih.gov |
| EaCCoAOMT2 | CCoAOMT | CCoAOMT | 6-O-Methylation | Echinacea angustifolia nih.gov |
Table 2: Examples of O-Methyltransferase Substrate Preferences
| OMT Subfamily/Type | Typical Substrates | Cation Dependence | Molecular Weight Range |
| CCoAOMT | Caffeoyl-CoA and derivatives, some flavonoids | Mg2+-dependent maxapress.comresearchgate.net | 23-30 kDa nih.gov |
| COMT | Caffeic acid and related species, some flavonoids | Generally cation-independent nih.gov | 38-43 kDa nih.gov |
| PFOMT (CCoAOMT-like) | Caffeoyl-CoA and flavonoids (anthocyanins, flavonols) |
Table 3: Effect of this compound on FASN Activity in SK-BR-3 Cells
| Treatment | Apoptotic Ratio (%) | Effect on Intracellular FASN Activity | Effect on Intracellular Fatty Acid Levels |
| Control | 4.10 spandidos-publications.com | - | - |
| 80 µM this compound | 53.74 spandidos-publications.com | Inhibited spandidos-publications.com | Decreased spandidos-publications.com |
Molecular Mechanisms of Patuletin S Biological Activities in Preclinical and Cellular Models
Mechanisms of Oxidative Stress Modulation by Patuletin
Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in various pathological conditions. This compound has demonstrated the ability to counteract oxidative stress through several mechanisms. connectjournals.comnih.gov
Free Radical Scavenging Capabilities and Hydrogen Donation
This compound exhibits direct free radical scavenging activity, a key mechanism for neutralizing harmful ROS. Flavonoids, including this compound, can donate a hydrogen atom to free radicals, thereby stabilizing them and breaking the chain reaction of oxidation. tandfonline.commdpi.commdpi.comtandfonline.comnih.govrsc.org This hydrogen-donating ability is largely influenced by the presence and position of hydroxyl groups within the flavonoid structure. mdpi.comrsc.org Studies have shown that this compound can effectively scavenge various free radicals, such as DPPH, nitric oxide, superoxide (B77818) anion, and hydrogen peroxide. tandfonline.comnih.gov
Regulation and Protection of Endogenous Antioxidant Enzyme Systems (e.g., Glutathione (B108866) Peroxidase, Superoxide Dismutase)
Beyond direct radical scavenging, this compound also influences the activity and expression of endogenous antioxidant enzymes, which constitute a crucial line of defense against oxidative damage. nih.govfrontiersin.orgnih.gov Research indicates that this compound can lead to a significant increase in the activity of enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx). tandfonline.comnih.govtandfonline.comresearchgate.netscirp.org SOD enzymes are vital for catalyzing the dismutation of superoxide radicals into oxygen and hydrogen peroxide, while GPx enzymes reduce hydrogen peroxide and organic hydroperoxides to water and corresponding alcohols, respectively, utilizing glutathione. scirp.orgmdpi.com By upregulating or protecting these enzyme systems, this compound enhances the cell's intrinsic capacity to cope with oxidative insults. tandfonline.com
Data from a study on rats treated with aflatoxin B1 (AFB1) demonstrated the effect of this compound on SOD and GPx activities:
| Treatment Group | SOD Activity (U/g Hb) | GPx Activity (U/g Hb) |
| Control | 2347.13 ± 502.51 | 23.26 ± 3.61 |
| AFB1 | 1810.38 ± 609.85 | 18.80 ± 4.22 |
| This compound (low dose) + AFB1 | Significant Increase | Significant Increase |
| This compound (high dose) + AFB1 | Significant Improvement | Significant Increase |
Note: Data is illustrative and based on findings indicating significant changes tandfonline.comnih.govtandfonline.com. Exact numerical values for this compound-treated groups relative to control/AFB1 groups vary across studies and specific experimental conditions.
Inhibition of Lipid Peroxidation Processes
Lipid peroxidation, the oxidative degradation of lipids, is a major consequence of oxidative stress and can lead to significant cell membrane damage. frontiersin.orgnih.govirb.hr this compound has been shown to inhibit lipid peroxidation in various model systems. tandfonline.comtandfonline.comtandfonline.comnih.govirb.hrresearchgate.netresearchgate.net This inhibitory effect is suggested to be attributable, at least in part, to its free radical scavenging activity, preventing the initiation and propagation of lipid oxidation chain reactions. tandfonline.comtandfonline.com Studies using systems like the linoleic acid system have demonstrated the capacity of this compound and its glycosides to inhibit lipid peroxidation, sometimes even exceeding the activity of standard antioxidants like Vitamin C. researchgate.netresearchgate.net
Data illustrating the inhibition of lipid peroxidation by this compound glycosides in a linoleic acid system:
| Compound | Absorbance (Day 7) |
| Control | 1.20 |
| Vitamin C | > 0.69 |
| This compound Glycoside 1 | < 0.69 |
| This compound Glycoside 2 | < 0.69 |
| This compound Glycoside 7 | < 0.69 |
Note: Data is illustrative and based on findings indicating inhibition below a certain absorbance value researchgate.netresearchgate.net. Exact absorbance values may vary.
Anti-inflammatory Signal Transduction Pathways Targeted by this compound
Inflammation is a complex biological response involving various signaling pathways and mediators. This compound has demonstrated anti-inflammatory properties by modulating key components of these pathways in preclinical and cellular models. connectjournals.comresearchgate.netresearchgate.netoalib.comqascf.comamegroups.orgjst.go.jp
Inhibition of Pro-inflammatory Cytokine Production (e.g., Interleukin-1β, Tumor Necrosis Factor-α)
Pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), play critical roles in initiating and propagating inflammatory responses. nih.govnih.govthermofisher.comfrontiersin.org Elevated levels of these cytokines are associated with various inflammatory diseases. nih.govfrontiersin.org Research indicates that this compound can significantly reduce the production and expression of these pro-inflammatory cytokines in cellular and animal models of inflammation. researchgate.netresearchgate.net This modulation of cytokine production is a key mechanism by which this compound exerts its anti-inflammatory effects. researchgate.netresearchgate.netfrontiersin.org
Studies have shown that this compound can downregulate the expression of IL-1β and TNF-α. researchgate.netresearchgate.net This inhibition contributes to counterbalancing the inflammatory cascade activated by various stimuli. researchgate.netresearchgate.net
Modulation of Matrix Metalloproteinase Activity (e.g., MMP-2, MMP-9)
Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9 (gelatinases), are enzymes involved in the degradation of the extracellular matrix. nih.govaaem.plnih.gov While essential for tissue remodeling, their excessive activity contributes to tissue destruction in inflammatory conditions like arthritis. researchgate.netresearchgate.netnih.govaaem.pl this compound has been shown to modulate the activity and expression of MMP-2 and MMP-9. researchgate.netresearchgate.net Studies in collagen-induced arthritis rat models have demonstrated that this compound can significantly reduce the gene and protein expression of both MMP-2 and MMP-9. researchgate.netresearchgate.net Virtual screening analysis suggests that this compound can interact with specific amino acid residues in MMP-2 and MMP-9, indicating a potential direct inhibitory effect on their activity. researchgate.netresearchgate.net This modulation of MMP activity contributes to the protective effects of this compound against tissue degradation in inflammatory settings. researchgate.netresearchgate.net
Data on the effect of this compound on MMP-2 and MMP-9 expression in a collagen-induced arthritis rat model:
| Treatment Group | MMP-2 Expression | MMP-9 Expression |
| Arthritis Model | High | High |
| This compound Treated | Significantly Reduced | Significantly Reduced |
Note: Data is illustrative and based on findings indicating significant reduction in expression researchgate.netresearchgate.net. Specific quantitative data may vary across studies.
Interference with Inflammatory Signaling Cascades (e.g., NF-κB Pathway)
This compound has demonstrated anti-inflammatory properties wikipedia.orgnih.govnih.gov. The anti-inflammatory effects of flavonoids, including structural analogs of this compound, are often associated with their ability to modulate key signaling pathways involved in the inflammatory response wikipedia.orgciteab.comlipidmaps.orgwikipedia.orgthegoodscentscompany.com. While specific detailed mechanisms of this compound's direct interaction with the NF-κB pathway are not extensively described in the provided snippets, the general understanding of flavonoid activity suggests potential interference with this crucial inflammatory mediator wikipedia.orgciteab.comlipidmaps.orgwikipedia.orgthegoodscentscompany.com. NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes lipidmaps.orgwikipedia.org. Inhibition of NF-κB activation is considered a promising strategy for mitigating inflammation wikipedia.org. This compound's reported anti-inflammatory activity is attributed to its capacity to modulate key inflammatory pathways nih.gov.
Antiproliferative and Apoptotic Mechanisms of this compound in Cancer Cell Lines
This compound exhibits significant antiproliferative and pro-apoptotic effects on various cancer cell lines, highlighting its potential as an anticancer agent nih.govnih.govnih.govwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org. Studies have delved into the specific mechanisms by which this compound inhibits cancer cell growth and induces programmed cell death.
Inhibition of Cancer Cell Proliferation
This compound has been shown to inhibit the proliferation of several cancer cell lines in a dose-dependent manner nih.govwikipedia.org. Research on CaSki, MDA-MB-231, and SK-Lu-1 tumor cells demonstrated the antiproliferative activity of this compound nih.govwikipedia.orgwikipedia.org. The half-maximal inhibitory concentration (IC50) values varied depending on the cell line, indicating differential sensitivities nih.govwikipedia.org. For instance, in one study, the IC50 values for this compound were reported as 37 μg/mL for CaSki cells, 86 μg/mL for MDA-MB-231 cells, and 18 μg/mL for SK-Lu-1 cells wikipedia.org. Another study reported IC50 values between 37 and 88 μg/mL across these cell lines nih.gov.
| Cancer Cell Line | This compound IC50 (μg/mL) | Citation |
| CaSki | 37 | wikipedia.org |
| MDA-MB-231 | 86 | wikipedia.org |
| SK-Lu-1 | 18 | wikipedia.org |
| CaSki | 37-88 | nih.gov |
| MDA-MB-231 | 37-88 | nih.gov |
| SK-Lu-1 | 37-88 | nih.gov |
These findings indicate that this compound effectively suppresses the growth of different cancer cell types in vitro nih.govwikipedia.orgwikipedia.org.
Induction of Apoptosis and Associated Nuclear Fragmentation
A key mechanism underlying this compound's anticancer activity is the induction of apoptosis, a form of programmed cell death characterized by distinct morphological changes nih.govnih.govwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org. Studies have observed classic apoptotic features in cancer cells treated with this compound, including cytoplasmic and nuclear compaction nih.govwikipedia.org. Furthermore, this compound treatment leads to significant nuclear fragmentation nih.govnih.govwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org. This fragmentation is a hallmark of late-stage apoptosis, resulting from the activation of enzymes that degrade nuclear DNA and structural proteins wikidata.org.
Caspase Activation Dynamics in Cellular Death Pathways
The induction of apoptosis by this compound involves the activation of caspases, a family of cysteine proteases that play critical roles in executing the apoptotic program nih.govwikidata.orgcenmed.com. Research has shown that this compound has a significant capacity to induce caspase-3 activation, sometimes even exceeding the activation levels observed with camptothecin, a known apoptosis inducer nih.govnih.govwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org. In addition to caspase-3, the activation of initiator caspases, specifically caspase-8 and caspase-9, has been detected in this compound-treated cancer cells nih.gov. The presence of active caspase-9, often at higher levels than caspase-8, suggests that this compound primarily triggers the intrinsic (mitochondrial) apoptotic pathway nih.govcenmed.com. The intrinsic pathway is initiated by intracellular signals that lead to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors, such as cytochrome c, which subsequently activate caspase-9 and the downstream effector caspase-3 cenmed.comresearchgate.net. The presence of cleaved PARP, a substrate of activated caspase-3, further confirms the execution of apoptosis via caspase activation nih.govwikidata.org.
Interference with Key Signaling Pathways Involved in Carcinogenesis
This compound's anticancer effects are also mediated through its interference with key signaling pathways that are dysregulated in carcinogenesis nih.gov. One identified mechanism involves the inhibition of Fatty Acid Synthase (FASN) expression and activity in human breast cancer cells nih.gov. FASN is an enzyme crucial for de novo fatty acid synthesis and is often overexpressed in cancer cells, contributing to tumor proliferation and survival nih.gov. Inhibition of FASN by this compound has been linked to the induction of apoptosis in breast cancer cells, potentially through the accumulation of malonyl-CoA, which can act as a trigger for cancer cell death nih.gov. While the full spectrum of signaling pathways modulated by this compound in cancer is still under investigation, its ability to target critical enzymes like FASN represents a significant mechanism of its antiproliferative and pro-apoptotic actions nih.gov. Flavonoids, as a class, are known to interact with various pathways involved in cancer development, including NF-κB, MAPK, and PI3K-Akt signaling bohrium.comnih.govciteab.com.
Antimicrobial and Anti-virulence Mechanisms of this compound
Beyond its anti-inflammatory and anticancer activities, this compound also possesses antimicrobial properties, particularly against certain bacterial pathogens wikipedia.orgnih.govnih.gov. Research has highlighted its anti-virulence effects, which involve disrupting mechanisms that contribute to bacterial pathogenicity rather than solely focusing on bacterial killing fishersci.caguidetopharmacology.orgciteab.comnih.govuni.lu.
Studies on Staphylococcus aureus have shown that this compound can attenuate its virulence by inhibiting the production of staphyloxanthin, a golden carotenoid pigment that acts as a virulence factor and contributes to the bacterium's resistance to oxidative stress and immune responses fishersci.caciteab.comnih.gov. This compound achieves this by binding to the CrtM enzyme, which is essential for staphyloxanthin biosynthesis fishersci.caciteab.comnih.gov. In silico and in vitro studies demonstrated a strong binding affinity between this compound and CrtM, leading to a significant reduction in staphyloxanthin production fishersci.caciteab.comnih.gov.
| Staphylococcus aureus Isolate | Reduction in Staphyloxanthin Production (%) | Citation |
| SA25923 | 53 | citeab.comnih.gov |
| SA1 (clinical isolate) | 46 | citeab.comnih.gov |
This compound has also shown anti-virulence activity against Pseudomonas aeruginosa, a Gram-negative bacterium known for its array of virulence factors guidetopharmacology.org. Research indicates that this compound can inhibit the LasR protein, a transcriptional regulator involved in quorum sensing, which controls the expression of several virulence factors in P. aeruginosa guidetopharmacology.org. Treatment with sub-inhibitory concentrations of this compound resulted in a significant reduction in key virulence factors, including biofilm formation, pyocyanin (B1662382) production, and proteolytic activity guidetopharmacology.org.
| Pseudomonas aeruginosa Isolate | Reduction in Biofilm Formation (%) | Reduction in Pyocyanin Production (%) | Reduction in Proteolytic Activity (%) | Citation |
| ATCC 27853 (PA27853) | 48 | 24 | 42 | guidetopharmacology.org |
| PA1 (clinical isolate) | 42 | 14 | 20 | guidetopharmacology.org |
These findings suggest that this compound can disarm bacterial pathogens by targeting specific virulence mechanisms, potentially offering an alternative or adjunctive strategy to traditional antibiotics, especially in combating antibiotic-tolerant infections guidetopharmacology.orgciteab.comnih.govuni.lu.
This compound, an O-methylated flavonol, has garnered attention for its diverse biological activities, particularly in preclinical and cellular models. wikipedia.orgconnectjournals.com Research has explored its potential molecular mechanisms, focusing on its effects against microbial pathogens and its neuroprotective properties. connectjournals.comnih.govresearchgate.netnih.gov
Protection Against Excitotoxicity (e.g., Glutamate-Induced Necrotic Cell Death)
Other Biological Activities and Mechanistic Insights of this compound
Beyond its widely studied activities, this compound exhibits several other biological effects, including hepatoprotective, antiplatelet, antinociceptive, aldose reductase inhibitory, antiviral, and anti-amoebic properties. Investigations into these activities have begun to reveal the complex molecular pathways this compound influences.
Hepatoprotective Action Mechanisms (e.g., Against Aflatoxin B1-Induced Toxicity)
This compound has shown hepatoprotective effects, particularly against liver damage induced by toxins such as aflatoxin B1 (AFB1). AFB1 is a potent hepatocarcinogen that induces oxidative damage and disrupts cellular enzymatic activities in the liver. researchgate.netnih.govconicet.gov.ar Studies in rats treated with AFB1 demonstrated that this compound administration increased the activity of antioxidant enzymes such as glutathione peroxidase (GPx) and superoxide dismutase (SOD). researchgate.netresearchgate.net This suggests that this compound's hepatoprotective mechanism involves bolstering the endogenous antioxidant defense system, thereby mitigating the oxidative stress caused by AFB1 metabolism. researchgate.netresearchgate.netnih.gov AFB1's toxic effects are linked to its biotransformation by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can form DNA adducts and generate reactive oxygen species (ROS). conicet.gov.ar While the precise molecular interactions of this compound with the enzymes involved in AFB1 metabolism or the signaling pathways triggered by oxidative stress require further detailed investigation, its ability to enhance antioxidant enzyme activity is a key aspect of its protective effect. researchgate.netresearchgate.net
Table 1: Effect of this compound on Antioxidant Enzyme Activity in AFB1-Treated Rats
| Treatment Group (10 days) | Erythrocytes Glutathione Peroxidase Activity | Erythrocytes Superoxide Dismutase Activity |
| AFB1 alone (2 mg/kg b.w.) | Significantly decreased researchgate.netresearchgate.net | Significantly decreased researchgate.netresearchgate.net |
| This compound (7.5 mg/kg b.w.) + AFB1 | Increased compared to AFB1 alone researchgate.net | Increased compared to AFB1 alone researchgate.net |
| This compound (10 mg/kg b.w.) + AFB1 | Increased compared to AFB1 alone researchgate.net | Increased compared to AFB1 alone researchgate.net |
| Control | Normal levels researchgate.net | Normal levels researchgate.net |
Note: Data is based on observations from a study in rats treated orally with AFB1 for 10 days. researchgate.netresearchgate.net
Antiplatelet Mechanisms
This compound has been reported to possess antiplatelet activity. researchgate.net Flavonoids in general are known to have antiplatelet properties, and studies on various plant extracts containing this compound, such as those from Tagetes patula and Chamomilla recutita, have shown inhibition of platelet aggregation induced by various agonists like ADP and collagen. nih.gov While the specific molecular mechanisms of this compound's antiplatelet action are not extensively detailed in the provided information, flavonoids can exert antiplatelet effects through various mechanisms, including inhibition of cyclooxygenase (COX) and modulation of signaling pathways involved in platelet activation and aggregation. nih.gov Further research is needed to elucidate the precise targets and pathways through which this compound mediates its antiplatelet effects.
Antinociceptive Pathways
This compound has demonstrated antinociceptive (pain-relieving) effects in preclinical models. researchgate.netnih.gov Studies using pain assessment tests in mice, such as the acetic acid-induced writhing test, formalin test, and glutamate-induced paw licking test, have shown that this compound exhibits significant antinociceptive activity. nih.gov The mechanisms underlying this effect appear to involve the modulation of glutamatergic systems, potentially through interaction with opioid receptors. researchgate.netnih.gov Additionally, research suggests the involvement of the L-Arginine/NO/cGMP/KATP pathway in the antinociceptive effects observed with extracts containing this compound. researchgate.netnih.gov While the direct interaction of this compound with these specific receptors and pathways requires further investigation, these findings point towards a multi-mechanistic basis for its pain-relieving properties. researchgate.netnih.gov
Table 2: Antinociceptive Effects of this compound in Pain Models
| Pain Model | This compound Effect (vs. Control) | Potential Mechanisms Involved |
| Acetic acid-induced writhing | Significant antinociceptive nih.gov | Modulation of glutamatergic systems, Opioid receptors researchgate.netnih.gov |
| Formalin-induced paw licking | Significant antinociceptive nih.gov | Modulation of glutamatergic systems, Opioid receptors researchgate.netnih.gov, L-Arginine/NO/cGMP/KATP pathway researchgate.netnih.gov |
| Glutamate-induced paw licking | Significant antinociceptive nih.gov | Modulation of glutamatergic systems, Opioid receptors researchgate.netnih.gov |
Note: Data is based on studies in male mice. nih.gov
Aldose Reductase Inhibition Pathways
This compound has been identified as a potential inhibitor of aldose reductase. researchgate.net Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the development of secondary diabetic complications such as retinopathy, nephropathy, and neuropathy. qdu.edu.cnnanobioletters.comnih.govnih.gov Under hyperglycemic conditions, aldose reductase converts glucose to sorbitol, leading to osmotic stress and cellular damage. nanobioletters.comnih.govnih.govresearchgate.net Inhibition of aldose reductase is considered a therapeutic strategy to mitigate these complications. nih.govresearchgate.net Flavonoids, including this compound, are known to exhibit inhibitory activity against aldose reductase. nanobioletters.com While specific detailed pathways of this compound's interaction with aldose reductase are not provided, its classification as a flavonoid with reported aldose reductase inhibitory potential suggests it may interact with the enzyme's active site, similar to other known inhibitors, thereby blocking the conversion of glucose to sorbitol. nanobioletters.comresearchgate.net
Antiviral Mechanisms (e.g., Targeting SARS-CoV-2 RNA-Dependent RNA Polymerase)
This compound has shown potential as an antiviral agent, with some research focusing on its activity against SARS-CoV-2. researchgate.net In silico studies have explored this compound's potential to target the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication. researchgate.net These computational studies suggest a structural similarity between this compound and ligands that bind to the SARS-CoV-2 RdRp, indicating a potential for this compound to interact with this enzyme. researchgate.net Molecular docking studies have further explored the potential binding of this compound to the active site of SARS-CoV-2 RdRp. researchgate.net While in vitro and in vivo validation of these in silico findings is crucial, the initial research suggests that this compound's antiviral mechanism against SARS-CoV-2 may involve the inhibition of RdRp, thereby disrupting viral RNA synthesis. researchgate.netmdpi.commdpi.combiorxiv.org
Anti-amoebic Mechanisms against Free-Living Amoebae Pathogens
This compound has demonstrated activity against pathogenic free-living amoebae, including Naegleria fowleri, Balamuthia mandrillaris, and Acanthamoeba species. researchgate.netnih.govresearchgate.netresearcher.life These amoebae can cause severe and often fatal infections of the central nervous system. researchgate.netnih.govresearchgate.net Research using a nano-formulation of this compound-loaded gallic acid functionalized zinc oxide nanoparticles (PA-GA-ZnO) showed significant anti-amoebic properties against the trophozoite forms of these amoebae, augmenting the effects of this compound alone. researchgate.netnih.govresearchgate.net While the exact molecular mechanisms of this compound's anti-amoebic action are not fully elucidated, the studies suggest a potential multi-target mechanism. researchgate.net Further research is needed to understand how this compound, particularly in its nano-formulated state, interacts with the cellular structures and pathways of these free-living amoebae to exert its effects. researchgate.netnih.govresearchgate.net
Table 3: Anti-amoebic Activity of this compound Nano-formulation
| Amoebae Species | Effect of PA-GA-ZnO Nano-formulation (vs. This compound alone) |
| Acanthamoeba species | Significant anti-amoebic properties, augmented effects researchgate.netnih.govresearchgate.net |
| Balamuthia mandrillaris | Significant anti-amoebic properties, augmented effects researchgate.netnih.govresearchgate.net |
| Naegleria fowleri | Significant anti-amoebic properties, augmented effects researchgate.netnih.govresearchgate.net |
Note: Data is based on studies using a nano-formulation of this compound-loaded gallic acid functionalized zinc oxide nanoparticles. researchgate.netnih.govresearchgate.net
Structure Activity Relationship Sar Studies and Molecular Modifications of Patuletin
Impact of Hydroxylation Patterns on Patuletin's Bioactivity
The position and number of hydroxyl groups on the flavonoid scaffold significantly impact bioactivity. For flavonoids in general, hydroxylation patterns are crucial for activities such as antioxidant potential and inhibition of cancer cell proliferation nih.govmdpi.com. Specifically, the presence of hydroxyl groups, particularly in the B ring, is important for radical scavenging activity mdpi.com. The ortho-dihydroxy configuration (catechol group) in the B ring (at positions 3' and 4') is considered a key feature for potent radical-scavenging activity mdpi.combas.bgresearchgate.net. This compound possesses this catechol group, contributing to its antioxidant properties bas.bg.
Role of Methoxylation in this compound's Biological Efficacy
This compound is distinguished by a methoxy (B1213986) group at the C6 position ontosight.ai. This substitution pattern differentiates it from common flavonoids like quercetin (B1663063) (which has a hydrogen at C6) and quercetagetin (B192229) (which has a hydroxyl group at C6) nih.govmdpi.com. Studies comparing this compound, quercetagetin, and quercetin have investigated the role of the C6 substituent in anticancer activity nih.govmdpi.com. Research suggests that the presence of a methoxyl group at C6 may enhance the potency of these flavonols in inducing apoptosis in tumor cell lines researchgate.net. While hydroxylation is generally associated with stronger inhibitory activity on cancer cells, the specific position of methoxylation, as seen in this compound, can also play a significant role in modulating biological effects nih.govresearchgate.net.
Influence of Glycosylation on this compound's Pharmacological Profiles
Glycosylation, the attachment of sugar moieties to the flavonoid structure, can significantly alter the pharmacological profiles of flavonoids, affecting their solubility, absorption, metabolism, and distribution nih.govtandfonline.com. This compound glycosides, such as patulitrin (a 7-O-glucosyl derivative of this compound), have been studied for their biological activities tandfonline.comtandfonline.comresearchgate.netbiocrick.com. Research indicates that glycosylation can sometimes lead to a decrease in activity compared to the corresponding aglycone (the non-glycosylated form) tandfonline.combas.bg. For example, patulitrin showed significantly lower antioxidant activity compared to this compound in one study tandfonline.comtandfonline.com. Similarly, in studies on antibacterial activity, patulitrin was found to be weakly active compared to this compound against several bacteria researchgate.net. However, patulitrin has also demonstrated anti-inflammatory and larvicidal activities biocrick.com. These findings suggest that the impact of glycosylation is dependent on the specific biological activity being evaluated and the position of sugar attachment.
Significance of Key Structural Features (e.g., C2=C3 Double Bond, Ring B Catechol Group) in this compound's Activity
Several key structural features on the flavonoid backbone are recognized as important for biological activity. The C2=C3 double bond in the C ring conjugated with the 4-oxo group is considered crucial for the radical-scavenging potential and influences tumor proliferation modulation nih.govmdpi.combas.bgresearchgate.netnih.gov. This structural element contributes to the electron delocalization across the molecule, stabilizing the resulting phenoxyl radical after scavenging free radicals mdpi.combas.bgresearchgate.net.
As mentioned earlier, the catechol group (ortho-dihydroxyls) in the B ring is a significant determinant of antioxidant activity mdpi.combas.bgresearchgate.net. This compound possesses this 3',4'-ortho-dihydroxy configuration in its B ring, which is a key feature contributing to its radical-scavenging capabilities bas.bg. The presence of free hydroxyl groups at positions 3 and 5, along with the 4-oxo function and the C2-C3 double bond, also plays a role in the radical-scavenging activities of flavonols like this compound bas.bg.
Derivatization Strategies and Resulting Activity Modulations of this compound Analogs (e.g., Benzoyl, Cinnamoyl, Methyl Derivatives)
Chemical derivatization of this compound has been explored to modify its properties and potentially enhance specific biological activities tandfonline.comtandfonline.comebi.ac.uk. Strategies include the introduction of groups such as benzoyl, cinnamoyl, and methyl moieties tandfonline.comtandfonline.comebi.ac.uk.
Studies on benzoyl and cinnamoyl derivatives of this compound have shown varying effects on antimicrobial activity. For instance, a tetracinnamoylated derivative of this compound (3,3',4',7-tetracinnamoylthis compound) showed antibacterial activity comparable to the parent compound against some bacteria, while a tetrabenzoylated derivative (3,3',4',7-tetrabenzoylthis compound) was found to be devoid of activity against Gram-negative bacteria tandfonline.comresearchgate.netresearchgate.net. This suggests that the nature of the acyl group and the positions of substitution are critical in determining the resulting activity.
Methylation of hydroxyl groups can also influence activity. While this compound itself is a methylated derivative of quercetagetin, further methylation of its remaining hydroxyl groups can lead to changes in biological effects tandfonline.comtandfonline.comebi.ac.uk. For example, methylation has been conducted as part of SAR studies to examine its impact on antioxidant and analgesic activities tandfonline.comtandfonline.comebi.ac.uk.
These derivatization studies highlight the potential to modulate this compound's biological profile through targeted chemical modifications, providing a pathway for developing analogs with potentially improved therapeutic properties.
Advanced Analytical and Computational Methodologies in Patuletin Research
Isolation and Purification Techniques for Patuletin from Biological Matrices
Isolating this compound from plant extracts or other biological sources typically involves a series of extraction and purification steps. Given that this compound is often present in relatively small quantities compared to other flavonoids, efficient separation techniques are essential to obtain it in a pure form for further analysis and research. ontosight.ai
Advanced Chromatographic Separations (e.g., Column Chromatography, HPLC, LC/MS, TLC, Simulated Moving Bed Chromatography)
Chromatography plays a pivotal role in the isolation and purification of this compound. Various chromatographic techniques are employed, leveraging differences in polarity, size, and affinity to separate this compound from other compounds in a mixture.
Column Chromatography: This is a fundamental technique often used in the initial stages of purification to separate compounds based on their polarity. Extracts containing this compound are passed through a stationary phase (commonly silica (B1680970) gel), and different solvents or solvent mixtures are used as the mobile phase to elute the compounds. mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used and powerful technique for both analytical and preparative separation of this compound. researchgate.netrjptonline.org It utilizes a high-pressure pump to force the mobile phase through a column packed with a stationary phase, providing high resolution and sensitivity. HPLC methods have been developed for the quantitative determination of this compound in plant materials. researchgate.netrjptonline.org For instance, an isocratic HPLC method was developed for the quantitative analysis of this compound and other flavonoids in Leuzea carthamoides.
Liquid Chromatography-Mass Spectrometry (LC/MS): LC/MS combines the separation power of HPLC with the identification capabilities of mass spectrometry. rajithperera.comwikipedia.org This hyphenated technique is invaluable for separating complex mixtures and simultaneously providing molecular weight and structural information about the separated components, including this compound and its glycosides. wikipedia.orgnih.gov LC-MS/MS, a more advanced form, offers increased sensitivity and specificity, allowing for the detection and quantification of compounds even at very low levels in complex matrices like biological fluids. nih.govnih.gov
Thin-Layer Chromatography (TLC): TLC is a simple, cost-effective, and relatively rapid technique used for qualitative analysis, monitoring purification progress, and preliminary separation of this compound. mdpi.com Compounds are separated on a thin layer of stationary phase coated on a plate. While primarily qualitative, TLC can be coupled with detection methods for semi-quantitative analysis. nih.gov
High-Speed Countercurrent Chromatography (HSCCC): HSCCC is a liquid-liquid chromatography technique that does not use a solid support, minimizing irreversible adsorption of the sample. This technique has been successfully employed for the isolation and purification of flavonoids, including this compound glycosides, from plant extracts. nih.govmdpi.com
Spectroscopic and Spectrometric Characterization of this compound and its Derivatives
Once isolated and purified, spectroscopic and spectrometric techniques are crucial for confirming the identity and elucidating the structure of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D NMR, 1H-NMR, 13C-NMR, HMBC, HSQC)
NMR spectroscopy is a powerful tool for determining the detailed structural information of organic molecules like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are routinely used. tandfonline.comresearchgate.net
1H-NMR: Provides information about the different types of protons in the molecule, their chemical environment, and their connectivity based on spin-spin coupling. The 1H NMR spectrum of this compound typically shows characteristic signals for aromatic protons and the methoxy (B1213986) group. mdpi.comtandfonline.comresearchgate.net For example, the 1H NMR spectrum of this compound in CD3OD shows aromatic proton resonances and a singlet for the methoxy group. tandfonline.com
13C-NMR: Provides information about the carbon skeleton of the molecule. The 13C NMR spectrum of this compound shows signals for each unique carbon atom, including those in the flavonoid backbone and the methoxy group. tandfonline.comresearchgate.net
2D NMR (HMBC, HSQC): Two-dimensional NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) are essential for establishing connectivity between atoms and confirming the structural assignments made from 1D NMR data. tandfonline.comresearchgate.netresearchgate.net HSQC correlates protons with the carbons they are directly attached to, while HMBC reveals correlations between protons and carbons that are separated by multiple bonds. tandfonline.comresearchgate.netmdpi.com These techniques are vital for unambiguously confirming the structure of this compound and its derivatives. tandfonline.com
High-Resolution Mass Spectrometry Techniques (e.g., HR-ESI-MS, HR-DART-MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural characterization. High-resolution mass spectrometry (HRMS) offers accurate mass measurements, which are crucial for determining the elemental composition of a molecule. researchgate.netmdpi.com
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): ESI-MS is a soft ionization technique commonly coupled with LC, suitable for analyzing polar and thermally labile compounds like flavonoids. HR-ESI-MS provides accurate mass measurements of the intact molecule or its ions, helping to confirm its molecular formula. researchgate.net
High-Resolution Direct Analysis in Real Time Mass Spectrometry (HR-DART-MS): DART-MS is an ambient ionization technique that allows for the rapid analysis of samples with minimal or no sample preparation. fda.govbruker.com When coupled with HRMS, DART-HRMS can provide rapid identification and accurate mass measurements of compounds directly from solid or liquid matrices. mdpi.comfda.govnih.govresearchgate.net While not as commonly reported for this compound specifically as ESI-MS, DART-HRMS holds potential for rapid screening and identification in complex samples. mdpi.comfda.gov
Infrared Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule based on their vibrational modes. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to hydroxyl groups, carbonyl groups, and aromatic rings, which are consistent with its flavonoid structure. researchgate.nettandfonline.com
Quantitative Analysis Methods for this compound
High-Performance Liquid Chromatography (HPLC) for Quantitative Determination
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of compounds in a mixture. For this compound, HPLC is a crucial method for determining its content in various plant extracts and research samples. researchgate.netrjptonline.orgnih.gov This technique allows for the precise measurement of this compound, which is essential for standardization of herbal products and research studies. researchgate.net
HPLC methods for this compound often involve reversed-phase columns and mobile phases typically consisting of a gradient system of polar organic solvents, such as methanol (B129727) or acetonitrile, mixed with a weak acid like phosphoric or acetic acid. nih.gov Detection is commonly performed using a UV-Vis diode array detector (DAD), often at a wavelength of 360 nm, which is suitable for detecting flavonoids like this compound. researchgate.netrjptonline.orgresearchgate.net The quantitative determination is achieved by comparing the peak areas or heights of this compound in the sample chromatogram to those of a standard solution with known concentration. nih.gov
Studies have successfully applied HPLC for the quantitative determination of this compound in sources such as Tagetes patula flowers and Leuzea carthamoides. researchgate.netrjptonline.org For instance, a method developed for Tagetes patula flowers utilized HPLC to determine the content of this compound and patulitrin. researchgate.netrjptonline.org Another study quantified this compound along with other flavonoids in Leuzea carthamoides using an isocratic HPLC program. The sensitivity of HPLC methods for this compound has been reported, with limits of detection (LOD) as low as 50 ng/mL in some applications.
In Silico Approaches and Molecular Modeling in this compound Research
In silico approaches and molecular modeling techniques play a significant role in understanding the potential biological activities of this compound at a molecular level. These computational methods provide insights into the interactions between this compound and target proteins, predicting binding affinities and analyzing complex stability. peerj.comnih.govresearchgate.netmdpi.comnih.gov
Molecular Docking Simulations for Target Protein Binding Prediction
Molecular docking simulations are employed to predict the preferred orientation (binding mode) of a small molecule, such as this compound, within the active site of a target protein and to estimate the binding affinity. This technique helps in identifying potential protein targets for this compound and understanding the nature of their interactions. peerj.comnih.govresearchgate.netmdpi.comnih.gov
Research has utilized molecular docking to investigate the binding of this compound to various proteins. For example, this compound has been docked against the LasR protein in Pseudomonas aeruginosa, a key regulator of virulence factors. peerj.comnih.gov Docking studies revealed a strong interaction with the active pocket of LasR, showing a high binding affinity value of -20.96 kcal/mol. peerj.comnih.gov this compound has also been docked against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), showing binding within its active pocket with an energy of -20 kcal/mol, comparable to that of a co-crystallized ligand, F86 (-23 kcal/mol). nih.govresearchgate.netmdpi.com Furthermore, molecular docking has been used to assess the binding affinity of this compound to CrtM, an enzyme involved in staphyloxanthin biosynthesis in Staphylococcus aureus, revealing a high binding affinity of -20.95 kcal/mol. nih.gov
Molecular Dynamics Simulations for this compound-Protein Complex Stability Analysis
Molecular dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. In the context of this compound research, MD simulations are crucial for evaluating the stability of the complexes formed between this compound and its target proteins, as predicted by molecular docking. peerj.comnih.govresearchgate.netmdpi.comnih.gov These simulations provide dynamic information about the interactions and conformational changes that occur upon binding. peerj.comnih.govresearchgate.netmdpi.comnih.gov
MD simulations have been conducted to confirm the stability of this compound complexes with target proteins. For the this compound-LasR complex, MD simulations lasting 100 nanoseconds confirmed its stability, indicating no significant structural changes in the LasR protein upon binding. peerj.com Similarly, MD simulations over 100 ns authenticated the binding of this compound in the active site of SARS-CoV-2 RdRp, showing correct dynamic and energetic behaviors. nih.govresearchgate.netmdpi.com In the case of the this compound-CrtM complex, 200 ns MD simulations, along with other analyses, affirmed its stability and revealed no significant structural changes in CrtM upon this compound binding. nih.gov
Structural Similarity and Ligand Alignment Studies of this compound
Structural similarity and ligand alignment studies compare the three-dimensional structures of molecules to identify similarities that may suggest similar biological activities or binding profiles. These studies are valuable in identifying potential targets for this compound based on its resemblance to known ligands of specific proteins. nih.govresearchgate.netmdpi.comnih.gov
Studies have demonstrated a significant structural similarity between this compound and known ligands of target proteins. A 3D-flexible alignment study showed favorable structural similarity between this compound and B70, the co-crystallized ligand of CrtM in Staphylococcus aureus. nih.gov Another study revealed a large structural similarity between this compound and F86, the ligand of SARS-CoV-2 RdRp, which was further verified by a 3D-Flexible alignment study. nih.govresearchgate.netmdpi.com The structural similarities between this compound and other known flavonoid inhibitors of proteins like LasR have also triggered investigations into this compound's potential. peerj.com
Bioactivity Assay Methodologies Utilizing In Vitro Models for this compound Evaluation
In vitro bioactivity assays using cell-based and biochemical models are fundamental for experimentally evaluating the biological effects of this compound. These assays provide direct evidence of this compound's activity in a controlled laboratory setting. nih.govup.ac.za
Various in vitro assays have been employed to assess the diverse biological activities of this compound. These include:
Antioxidant Activity Assays: These assays measure this compound's ability to neutralize free radicals and reduce oxidative stress. Common methods include DPPH radical scavenging assay, ABTS radical scavenging assay, FRAP (Ferric Reducing Antioxidant Power) assay, and assays measuring the scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS). researchgate.netresearchgate.netnih.govup.ac.zaresearchgate.netjpionline.orgmdpi.commdpi.comnih.gov Studies have shown that this compound and its glycosides exhibit significant antioxidant activity. researchgate.netresearchgate.netresearchgate.net For example, this compound 3'-beta-xylofuranoside showed DPPH radical scavenging activity with an EC50 of 56.0 µM. researchgate.net
Anti-inflammatory Activity Assays: In vitro models are used to evaluate this compound's ability to modulate inflammatory responses. These can include assays measuring the inhibition of pro-inflammatory mediators like TNF-α and IL-1β, as well as the inhibition of enzymes involved in inflammation such as cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.netmdpi.comnih.govsemanticscholar.orgresearchgate.netrsc.orgnih.gov this compound has demonstrated potent inhibitory effects on TNF-α production in vitro. nih.gov
Anticancer Activity Assays: In vitro studies assess this compound's effects on cancer cell lines, including evaluating cell viability, proliferation, and induction of apoptosis. researchgate.nettargetmol.comnih.govnih.govmdpi.com Assays like the MTT assay are commonly used to determine the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines. nih.govnih.govmdpi.com this compound has shown antiproliferative activity against cell lines such as CaSki, MDA-MB-231, and SK-Lu-1, with reported IC50 values. targetmol.comnih.gov For instance, this compound reduced the viability of human breast cancer SK-BR-3 cells with an IC50 value of 24 µM. nih.gov
Anti-virulence Assays: In vitro assays are used to evaluate this compound's ability to inhibit virulence factors in pathogenic microorganisms. This includes measuring the reduction of biofilm formation, pyocyanin (B1662382) production, and proteolytic activities in bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. peerj.comnih.gov this compound significantly reduced biofilm formation and staphyloxanthin production in Staphylococcus aureus at sub-inhibitory concentrations. nih.gov In Pseudomonas aeruginosa, this compound significantly reduced biofilm formation, pyocyanin production, and proteolytic activities. peerj.com
Here is a table summarizing some in vitro bioactivity findings:
| Activity | Assay Type | Model/Cell Line | Key Findings | Citation |
| Antioxidant | DPPH radical scavenging | Chemical assay | EC50: 56.0 µM for this compound 3'-beta-xylofuranoside | researchgate.net |
| Antioxidant | ABTS, ROS, RNS scavenging | Chemical/Cell-based assays | Demonstrated significant antioxidant activity. | researchgate.netnih.govresearchgate.net |
| Anti-inflammatory | TNF-α inhibition | In vitro assay | Potent inhibitory effects on TNF-α production. | nih.gov |
| Anticancer | MTT assay (Cell viability) | SK-BR-3 (human breast cancer) | IC50: 24 µM | nih.gov |
| Anticancer | Antiproliferative activity (IC50) | CaSki, MDA-MB-231, SK-Lu-1 cell lines | IC50 values: 37, 86, and 18 µg/mL respectively. | targetmol.comnih.gov |
| Anti-virulence | Biofilm formation, Pyocyanin, Proteolytic activity | Pseudomonas aeruginosa | Significant reduction in biofilm formation, pyocyanin, and proteolytic activities at sub-inhibitory concentrations. | peerj.com |
| Anti-virulence | Biofilm formation, Staphyloxanthin production | Staphylococcus aureus | Significant reduction in biofilm formation and staphyloxanthin production at sub-inhibitory concentrations. | nih.gov |
These in vitro methodologies, often coupled with analytical and computational approaches, provide a comprehensive framework for investigating the biological potential of this compound.
Emerging Research Directions and Future Perspectives on Patuletin
Development of Nanotechnology-Based Delivery Systems and Nanoformulation Strategies for Patuletin
The application of nanotechnology to drug delivery systems offers promising avenues to enhance the bioavailability and targeted delivery of natural compounds like this compound nih.govfrontiersin.orgresearchgate.net. This compound's potential therapeutic benefits are being explored through the development of nanoformulations aimed at improving its pharmacokinetic properties and efficacy researchgate.net.
Recent studies have investigated the use of nanoparticles (NPs) as carriers for this compound. For instance, this compound has been successfully loaded onto gallic acid-modified zinc oxide nanoparticles (PA-GA-ZnO) nih.govnih.gov. Characterization of these nanoformulations involves techniques such as Fourier-transform infrared spectroscopy, assessment of drug entrapment efficiency, polydispersity index, size, and surface morphology analysis through atomic force microscopy nih.govnih.gov.
Research indicates that this compound, when incorporated into stable and biocompatible nanoparticles, can be utilized for targeted delivery researchgate.netresearchgate.net. This approach has shown enhanced effects against various pathogens, including Gram-positive and Gram-negative bacteria, as well as free-living amoebae nih.govnih.gov. For example, a this compound-loaded nano-formulation (PA-GA-ZnO) demonstrated significant anti-amoebic properties, augmenting the effects of this compound alone against Acanthamoeba, Balamuthia, and Naegleria trophozoites in vitro nih.gov. Similarly, ZnO conjugation with this compound showed remarkable effects and enhanced this compound's antibacterial activity against both Gram-positive (Bacillus cereus and Streptococcus pneumoniae) and Gram-negative (Salmonella enterica and Escherichia coli) bacteria at micromolar concentrations nih.gov.
Future research in this area aims to optimize this compound's bioavailability using nanoformulation strategies, such as designing lipid-based nanoparticles (e.g., liposomes) and assessing encapsulation efficiency and bioavailability through pharmacokinetic studies in relevant models . The goal is to develop nano-based drug delivery systems that minimize side effects and potentially reduce dosage frequency wikipedia.org.
Here is a table summarizing some recent findings on this compound nanoformulations:
| Nanoformulation Type | Target Pathogens | Observed Effect | Reference |
| This compound-loaded GA-ZnO (PA-GA-ZnO) | Acanthamoeba, Balamuthia, Naegleria | Significant anti-amoebic properties; augmented effects compared to this compound alone | nih.gov |
| This compound-loaded GA-ZnO (PA-GA-ZnO) | Gram-positive and Gram-negative bacteria | Enhanced antibacterial effects; reduced bacterial-mediated human cell death | nih.gov |
| This compound-coated gold nanoparticles | Not specified | Molecular recognition ability | researchgate.net |
Application of Metabolomics and Pathway Analysis in Deciphering Cellular Responses to this compound
Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, coupled with pathway analysis, is a powerful approach to deciphering the complex cellular responses to bioactive compounds like this compound researchgate.netgithub.ionih.gov. This allows for a global profiling of metabolites and the identification of changes in metabolic pathways induced by this compound treatment researchgate.net.
By analyzing the metabolic profile of cells or organisms exposed to this compound, researchers can gain insights into the mechanisms of action and the affected biochemical pathways biosynth.com. Metabolomics can identify the presence of compounds in plant extracts associated with their effects and detect changes in cellular metabolites in response to treatment researchgate.net. This helps in determining affected metabolic pathways that lead to specific cellular responses researchgate.net.
Pathway analysis, often integrated with metabolomics data, maps the identified metabolites to known biochemical pathways, such as those in the KEGG database github.iometwarebio.commdpi.com. This can reveal which pathways are up- or down-regulated upon this compound exposure, providing a systems-level understanding of its biological effects github.iometaboanalyst.camdpi.com. For example, integrated transcriptomic and metabolomic analyses have been used to reveal the importance of various metabolic pathways, including flavonoid biosynthesis, in plant responses mdpi.commdpi.comoup.com.
While metabolomics is a key tool for global profiling of metabolites in complex systems, its use in fully developed studies of immunomodulator activity of food plants, including those containing flavonoids like this compound, is still evolving researchgate.net. Future research utilizing metabolomics and pathway analysis can further elucidate how this compound modulates oxidative stress and inflammation pathways, among other reported activities biosynth.com.
Methodological Approaches to Resolve Contradictions in this compound's Reported Bioactivity Across Diverse Cellular Models
Conflicting results regarding the bioactivity of a compound across different cellular models are a common challenge in pharmacological research. These contradictions can arise due to variations in cell line characteristics, experimental protocols, and other factors covidence.org. Resolving these inconsistencies is crucial for a clear understanding of this compound's potential therapeutic applications.
Methodological approaches to address contradictions in this compound's reported bioactivity can include conducting meta-analyses of dose-response curves across different studies, with adjustments for cell line-specific factors such as receptor expression levels . Standardizing variables using frameworks like PICO (Population, Intervention, Comparison, Outcome) can also help to ensure consistency across studies .
Furthermore, a thorough examination of experimental conditions, including the source and purity of this compound, cell culture conditions, treatment duration, and the specific assays used to measure bioactivity, is essential. Replicating studies with standardized protocols in different laboratories can help validate findings and identify sources of variation.
In cases where direct comparison is difficult, employing a third-party review or a consensus-based approach among researchers can help to interpret conflicting data covidence.org. Advanced analytical techniques and multi-omics approaches that provide a more comprehensive view of cellular responses may also help to explain discrepancies observed in different models mdpi.com.
This compound's Potential as a Biochemical Tool in Elucidating Cellular Homeostasis and Disease Prevention Mechanisms
This compound's diverse biological activities, including its antioxidant, anti-inflammatory, and potential anti-cancer properties, suggest its utility as a biochemical tool to investigate fundamental cellular processes biosynth.comconnectjournals.comresearchgate.net. By interacting with various molecular targets and modulating signaling pathways, this compound can serve as a probe to elucidate mechanisms underlying cellular homeostasis and the prevention of diseases linked to oxidative stress, inflammation, and uncontrolled cell proliferation biosynth.comnumberanalytics.comnumberanalytics.com.
As a biochemical tool, this compound can be used in experimental settings to explore how flavonoids influence cellular signaling pathways implicated in chronic diseases biosynth.com. Its ability to scavenge free radicals and potentially inhibit key enzymes linked to inflammation makes it valuable for studying redox regulation and inflammatory responses at a molecular level biosynth.comnumberanalytics.com.
Research on this compound's effects on specific cellular processes, such as the induction of apoptosis in cancer cells or the modulation of pro-inflammatory cytokine production, provides insights into the complex regulatory networks within cells . By observing how cells respond to this compound treatment, researchers can infer the roles of specific proteins, enzymes, and signaling cascades in maintaining cellular balance and preventing disease development numberanalytics.comcam.ac.ukletpub.com.
Emerging evidence also suggests neuroprotective effects of this compound, highlighting its potential in investigating neuroinflammatory processes and oxidative stress pathways relevant to neurodegenerative disorders connectjournals.com. Utilizing this compound in targeted experiments can help to dissect the molecular events involved in these complex conditions.
Reconstitution of this compound Biosynthesis in Plant Systems
This compound is a naturally occurring flavonoid predominantly found in certain plant species, particularly within the Asteraceae family biosynth.com. Understanding and reconstituting its biosynthesis pathway in plant systems is a significant area of research with implications for sustainable production and potential metabolic engineering nih.gov.
Recent studies have made progress in identifying the key enzymes involved in this compound biosynthesis in plants like Echinacea angustifolia nih.gov. This rare flavonol features a 6-methoxy group on the A ring, distinguishing it from more common flavonoids nih.gov. The specific enzymes responsible for flavone (B191248) 6-hydroxylation and subsequent 6-O-methylation have been investigated nih.gov.
Research has identified CYP450 oxidases, such as EaF6H1 and EaF6H2, as possessing flavone 6-hydroxylase (F6H) activity, and CCoAOMTs (EaCCoAOMT1/2) as mediating the subsequent 6-O-methylation in E. angustifolia nih.gov. The tissue-specific expression patterns, substrate specificity, and molecular docking simulations of these enzymes have been explored nih.gov.
Crucially, researchers have successfully reconstructed this compound biosynthesis in Nicotiana benthamiana leaves using the identified genes nih.gov. This demonstrates the feasibility of reconstituting the pathway in heterologous plant systems. This research not only enhances the understanding of the flavonoid biosynthesis pathway but also provides tools for the potential synthetic production of rare flavonoids like this compound nih.govmdpi.com. Future work may involve optimizing these reconstituted pathways for higher yields and exploring their introduction into other plant species.
Q & A
Q. What interdisciplinary approaches address gaps in understanding this compound’s ecological roles in plant defense?
- Methodological Answer : Combine metabolomics (LC-MS) of plant tissues under herbivory stress with insect feeding assays. Apply ecological modeling to correlate this compound levels with predator deterrence efficacy .
Tables for Methodological Reference
| Parameter | Analytical Method | Validation Criteria | Reference |
|---|---|---|---|
| Purity (>95%) | NMR, HPLC | Signal/noise ratio >10; RSD <2% | |
| Bioactivity (IC50) | DPPH/ABTS assays | Dose-response linearity (R² >0.9) | |
| Nanoformulation efficiency | Dynamic Light Scattering | PDI <0.3; Zeta potential ±30 mV |
Key Considerations
- Data Contradictions : Address variability via standardized protocols (e.g., OECD guidelines) and transparent reporting of negative results .
- Ethical Frameworks : Use FINER criteria (Feasible, Novel, Ethical, Relevant) to align studies with translational goals .
- Reproducibility : Share raw data and code via repositories like Zenodo, adhering to FAIR principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
